2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
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Properties
IUPAC Name |
2-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-14-7-5-13(6-8-14)17-9-10-18(25)24(23-17)12-11-22-19(26)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBMANBZUTXKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, with the CAS number 921531-81-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H15Cl2N3O2
- Molecular Weight : 388.2 g/mol
- Structure : The compound features a chlorinated benzamide moiety linked to a pyridazinone ring through an ethyl chain, which contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation.
Anticancer Activity
Recent studies have shown that derivatives of pyridazinone compounds can possess significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival.
Case Study: HDAC Inhibition
In a study focusing on related compounds, it was found that certain benzamide derivatives exhibited potent HDAC inhibition. The compound FNA , a related structure, demonstrated:
- IC50 against HDAC3 : 95.48 nM
- Antiproliferative activity : IC50 of 1.30 μM against HepG2 cells
The study concluded that these compounds promote apoptosis and induce cell cycle arrest in cancer cells, suggesting potential therapeutic applications for similar structures like this compound .
Antimicrobial Activity
Pyridazinone derivatives have also been noted for their antimicrobial properties. Research indicates that modifications in the structure can enhance their efficacy against various pathogens.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound and related compounds:
| Compound Name | Biological Activity | IC50 Value | Reference |
|---|---|---|---|
| FNA | HDAC Inhibition | 95.48 nM | |
| FNA | Antiproliferative | 1.30 μM | |
| Similar Pyridazinone Derivative | Antimicrobial | Varies |
The mechanism by which these compounds exert their effects is primarily through the inhibition of enzymes involved in histone deacetylation and modulation of apoptotic pathways. The presence of multiple functional groups enhances binding affinity to target proteins, thereby increasing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
